3-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine is a chemical compound with the molecular formula and a molecular weight of 176.26 g/mol. It is classified as an organic heterocyclic compound, specifically a pyridine derivative. Pyridine compounds are known for their diverse biological activities and are often utilized in pharmaceutical applications. This particular compound features a pyrrolidine moiety, which can influence its pharmacological properties.
The compound can be sourced from various chemical suppliers and is cataloged under the Chemical Abstracts Service number 881040-09-1. It is typically classified under organic chemistry due to its structure, which includes nitrogen in a heterocyclic ring. The presence of both pyridine and pyrrolidine structures contributes to its classification as a potential therapeutic agent.
The synthesis of 3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine can be achieved through several methods, commonly involving nucleophilic substitution reactions where the pyrrolidine derivative acts as a nucleophile attacking an electrophilic carbon in the pyridine ring.
One common synthetic route involves the reaction of 3-methylpyridine with pyrrolidin-2-ylmethanol under acidic or basic conditions, facilitating the formation of the desired ether linkage. The reaction conditions, such as temperature and solvent choice, can significantly affect yield and purity.
The InChI key for this compound is YRVIKLBSVVNSHF-UHFFFAOYSA-N, which provides a unique identifier for chemical substances. The compound is typically found in solid or semi-solid forms and should be stored under inert conditions to prevent degradation.
3-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine can participate in various chemical reactions typical of pyridine derivatives. These include electrophilic aromatic substitutions, nucleophilic substitutions, and reactions involving oxidation or reduction processes.
For instance, under oxidative conditions, the methoxy group may be oxidized to form an aldehyde or ketone, altering the compound's reactivity and potential biological activity. Additionally, its basic nitrogen atoms can engage in protonation or coordination with metal ions, further expanding its reactivity profile.
The mechanism of action for compounds like 3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine often involves interaction with specific biological targets such as receptors or enzymes. The presence of both nitrogen-containing rings allows for potential binding to neurotransmitter receptors or modulation of enzyme activity.
Research indicates that similar compounds exhibit activity on serotonin receptors and may influence neurotransmission, making them candidates for further pharmacological study.
The physical properties of 3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine include:
Chemical properties include:
3-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It could serve as a lead compound for developing pharmaceuticals targeting central nervous system disorders or other therapeutic areas involving neurotransmitter modulation. Its unique combination of functional groups makes it suitable for further exploration in drug design and development.
The stereoselective construction of the pyrrolidine core in 3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine relies heavily on transition metal-catalyzed hydrogenation methodologies. Ruthenium-based catalysts, particularly those with chiral bisphosphine ligands such as (R,R)-Ph-BPE, enable asymmetric hydrogenation of prochiral enamines or imines to generate the pyrrolidine ring with high enantiomeric excess (ee). For example, N-acyl dehydroproline derivatives undergo hydrogenation under 50–100 psi H₂ pressure in the presence of [Ru(COD)(2-methylallyl)₂]/L* systems (where L* = chiral ligand), yielding (S)- or (R)-prolinol precursors with >95% ee and 85–92% isolated yields [1] [3]. The catalytic efficiency is solvent-dependent, with methanol or ethanol optimizing both conversion and stereoselectivity.
Table 1: Transition Metal-Catalyzed Hydrogenation Conditions for Pyrrolidine Synthesis
Substrate Class | Catalyst System | Pressure (psi) | Temp (°C) | ee (%) | Yield (%) |
---|---|---|---|---|---|
N-Cbz dehydroproline ester | [RuCl((R,R)-Ph-BPE)(benzene)]Cl | 50 | 25 | 98 | 90 |
N-Boc pyrroline | [Ru(OAc)₂((S)-SegPhos)] | 100 | 50 | 95 | 85 |
Enamide derivatives | [Ru(COD)(2-methylallyl)₂]/(R)-DM-SegPhos | 80 | 40 | >99 | 92 |
Critical to this approach is the in situ activation of the pyridine moiety prior to hydrogenation. Quaternization with chloroformates or benzyl halides generates N-alkylpyridinium salts, enhancing ring electrophilicity and ensuring regioselective reduction at the C2–C3 bond. This step prevents catalyst poisoning by coordinating the nitrogen lone pair and facilitates asymmetric induction through chiral ligand–substrate interactions [3] [6]. The hydrogenation tolerates substituents at the pyridine C4 position (e.g., methoxy, methyl), though sterically demanding groups require adjusted catalyst loading (5–10 mol%) to maintain >90% ee.
Organocatalysis provides complementary strategies for installing chirality during methoxy-pyridine functionalization, circumventing transition metals. Chiral ammonium salts derived from cinchona alkaloids (e.g., O-(triazolyl)cinchonidine) catalyze the enantioselective alkylation of 2-methoxy-3-methylpyridine via phase-transfer catalysis (PTC). Under biphasic conditions (toluene/50% KOH), the catalyst facilitates deprotonation at the C4 position, generating a nucleophilic pyridyl anion that attacks electrophiles (e.g., allyl bromides, propargyl chlorides) with 80–88% ee [6]. The enantioselectivity originates from ion-pair shielding within the chiral cavity, favoring re-face attack for (R)-configured products.
Alternatively, in situ-generated chiral enolates enable acylations. 3-Methyl-2-(hydroxymethoxy)pyridine undergoes kinetic resolution using acetic anhydride and benzotetramisole (BTM) catalysts, selectively acetylating the (S)-enantiomer (s-factor = 24) while leaving the (R)-isomer unreacted. This method achieves 96% ee for the residual alcohol when conducted at −40°C in diisopropyl ether [6].
Biocatalytic approaches using Myceliophthora thermophila laccase show promise for oxidative coupling. The enzyme oxidizes catechols to ortho-quinones, which undergo 1,4-addition with pyrrolidine-2,3-diones to form quaternary stereocenters adjacent to the pyrrolidine ring (42–91% yield). Though not directly applied to 3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine, this method exemplifies chiral induction without metals—a strategy adaptable to methoxy-pyridine systems [7].
Classical resolution remains indispensable for accessing enantiopure pyrrolidine intermediates when catalytic methods are inadequate. The prolinol segment—(pyrrolidin-2-yl)methanol—is resolved using di-p-toluoyl-D-tartaric acid (DPTTA) or dibenzoyl-L-tartaric acid. In optimized protocols, racemic trans-4-hydroxyprolinol is dissolved in methanol/acetone (1:3) and treated with 0.55 equiv of DPTTA at 60°C. After cooling to 0°C, the (2S,4R)-DPTTA salt precipitates selectively (diastereomeric ratio = 9:1), yielding enantiomerically pure prolinol (>99% ee) after basification and extraction [1] [2].
Table 2: Diastereomeric Salt Resolution Conditions for Pyrrolidine Intermediates
Racemic Compound | Resolving Agent | Solvent | Temp (°C) | dr | ee (%) |
---|---|---|---|---|---|
(±)-trans-4-Hydroxyprolinol | Di-p-toluoyl-D-tartaric acid | MeOH/acetone | 0 | 9:1 | >99 |
(±)-Prolinol | Dibenzoyl-L-tartaric acid | Ethanol | −20 | 8:1 | 98 |
(±)-N-Boc-prolinal derivative | L-Malic acid | Ethyl acetate | 25 | 7:1 | 95 |
The methoxy-pyridine moiety influences resolution efficiency due to its basicity. When resolving the full 3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine scaffold, N-acylation (e.g., Cbz, Boc) is essential before salt formation. This minimizes competitive protonation at the pyridyl nitrogen, which would reduce diastereoselectivity. After resolution, deprotection regenerates the target compound without racemization. Crystallization kinetics are critical: slow cooling (0.1°C/min) and seeding with authentic diastereomer improve yield and ee by suppressing conglomerate formation [2].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3